molecular formula C13H11NO3S B6389337 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid CAS No. 1262005-54-8

6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid

Cat. No.: B6389337
CAS No.: 1262005-54-8
M. Wt: 261.30 g/mol
InChI Key: TVDSEYGNHUBXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3S It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and a 3-methylthiophenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and thiophenyl groups play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic acid: Shares the hydroxyl group but lacks the thiophenyl substitution.

    5-Methylthiophenyl nicotinic acid: Contains the thiophenyl group but lacks the hydroxyl substitution.

Uniqueness

6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid is unique due to the presence of both the hydroxyl and 3-methylthiophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18-10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDSEYGNHUBXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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